Ticagrelor impurity-d7
Description
Ticagrelor impurity-d7 is a deuterated analog of ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet agent in acute coronary syndromes. Such impurities are critical for assessing ticagrelor’s stability, purity, and safety profiles, as they enable the detection of degradation products or synthetic byproducts that may arise during manufacturing or storage. Daicel Pharma, a leading manufacturer of pharmaceutical reference standards, synthesizes ticagrelor-related impurities, including deuterated variants, using advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for characterization .
Properties
Molecular Formula |
C23H29FN6O4S |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(1S,2S,3S,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16-,17-,19-,20+/m0/s1/i1D3,2D2,9D2 |
InChI Key |
ASMJTLOWUSPYAW-GFLZYEQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity-d7 involves several steps, including the condensation of pyrimidine amine derivatives with cyclopentyl derivatives, followed by the construction of triazole compounds through diazotization. The process typically uses reagents such as ethylene glycol, water, acetonitrile, and hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity, with each stage independently optimized for scalability and safety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of safer and more efficient reagents, such as resin-NO2, to catalyze the formation of the triazole ring. This method ensures a high overall yield and purity, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor impurity-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethylene glycol. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound with high purity and yield .
Scientific Research Applications
Ticagrelor impurity-d7 has several scientific research applications, including:
Mechanism of Action
Ticagrelor impurity-d7 exerts its effects by interacting with the P2Y12 receptor, similar to ticagrelor. The P2Y12 receptor couples with Gαi2 and other Gi proteins, inhibiting adenylyl cyclase and activating PI3K, Akt, Rap1b, and potassium channels. These downstream effects mediate hemostasis and lead to platelet aggregation .
Comparison with Similar Compounds
Ticagrelor vs. Cangrelor
- Structural Variance : Cangrelor, a P2Y12 antagonist structurally related to ticagrelor, contains a negatively charged phosphoryl group, whereas ticagrelor features an uncharged hydroxymethyl group. This difference explains cangrelor’s inability to interact with VPAC1/VPAC2 receptors, unlike ticagrelor, which acts as a negative allosteric modulator of these receptors .
Ticagrelor vs. Prasugrel and Clopidogrel
- This renders ticagrelor less susceptible to genetic polymorphisms affecting CYP2C19, a common issue with clopidogrel .
- Platelet Inhibition : Ticagrelor achieves faster, more consistent platelet inhibition due to its reversible binding and twice-daily dosing. Clopidogrel, a prodrug, has delayed onset and variable efficacy .
Analytical and Regulatory Considerations
- Specificity Testing: Regulatory guidelines (ICH) mandate specificity in distinguishing structurally related compounds.
- Toxicological Limits : Acceptable impurity levels are determined via toxicological studies and adherence to ICH Q3A/B guidelines. For example, ticagrelor’s active metabolite (AR-C124910XX) is monitored alongside impurities to ensure safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
